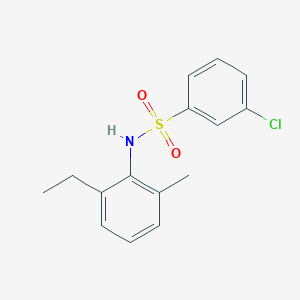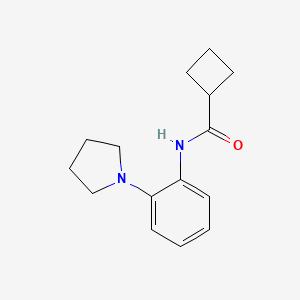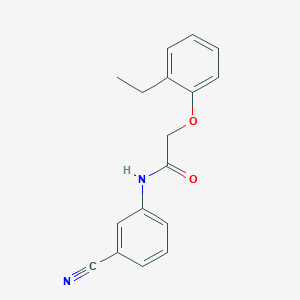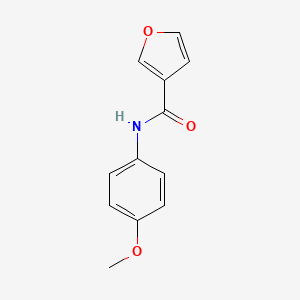
N-cyclooctyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-1-benzofuran-2-carboxamide, also known as Otenabant, is a synthetic compound that belongs to the class of benzofuran carboxamides. This compound has been extensively studied for its potential applications in the field of obesity and related metabolic disorders.
Mecanismo De Acción
The mechanism of action of N-cyclooctyl-1-benzofuran-2-carboxamide involves the selective blockade of CB1 receptors in the brain. CB1 receptors are widely distributed in the central nervous system and are involved in the regulation of appetite, energy metabolism, and other physiological processes. By blocking CB1, N-cyclooctyl-1-benzofuran-2-carboxamide reduces the activity of the endocannabinoid system, which is responsible for promoting food intake and energy storage.
Biochemical and Physiological Effects:
N-cyclooctyl-1-benzofuran-2-carboxamide has been shown to reduce food intake and promote weight loss in animal models and human clinical trials. The compound also improves glucose metabolism, insulin sensitivity, and lipid profile in obese individuals. Additionally, N-cyclooctyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclooctyl-1-benzofuran-2-carboxamide in lab experiments include its high potency and selectivity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. The compound is also stable and easy to handle, making it suitable for a wide range of experimental protocols. However, the limitations of using N-cyclooctyl-1-benzofuran-2-carboxamide include its high cost and limited availability, which can restrict its use in large-scale studies.
Direcciones Futuras
There are several future directions for the research and development of N-cyclooctyl-1-benzofuran-2-carboxamide. One area of focus is the optimization of the synthesis method to improve the efficiency and scalability of the process. Another area of interest is the development of new analogs and derivatives of N-cyclooctyl-1-benzofuran-2-carboxamide with improved pharmacological properties. Additionally, further studies are needed to explore the potential applications of N-cyclooctyl-1-benzofuran-2-carboxamide in other areas of medicine, such as neurodegenerative diseases and cancer.
Métodos De Síntesis
The synthesis of N-cyclooctyl-1-benzofuran-2-carboxamide involves the reaction of 1,2-benzofuran with cyclooctylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity. The synthesis method has been optimized over the years to improve the efficiency and scalability of the process.
Aplicaciones Científicas De Investigación
N-cyclooctyl-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in the field of obesity and related metabolic disorders. The compound works by selectively blocking the cannabinoid receptor type 1 (CB1) in the brain, which is responsible for regulating appetite and energy metabolism. By blocking CB1, N-cyclooctyl-1-benzofuran-2-carboxamide reduces food intake and promotes weight loss.
Propiedades
IUPAC Name |
N-cyclooctyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(18-14-9-4-2-1-3-5-10-14)16-12-13-8-6-7-11-15(13)20-16/h6-8,11-12,14H,1-5,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQEKLKBYLRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)
![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)



![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)

![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)
![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)

![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
